molecular formula C11H18O4 B13230588 Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13230588
M. Wt: 214.26 g/mol
InChI Key: CZLRAQDQTFAQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1561495-85-9

The compound features both ethyl and methyl substituents at the 5-position of the spiro framework, enhancing its structural complexity and reactivity. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.

Research indicates that this compound may modulate enzymatic activity, leading to physiological effects. The spirocyclic structure likely enables specific binding interactions with molecular targets, which can result in the inhibition or activation of enzymatic reactions. This modulation may influence metabolic pathways and cellular processes.

Biological Activity

Studies have suggested several potential biological activities for this compound:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although further research is needed to confirm these findings.
  • Pharmacological Applications : Its unique structure positions it as a candidate for drug development, particularly in targeting diseases related to metabolic dysregulation.

Case Studies and Experimental Data

  • Study on Enzyme Interaction :
    • A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential use in developing new antibiotics.
  • Toxicological Assessment :
    • Toxicological evaluations revealed that the compound has a relatively low toxicity profile in animal models, making it a safer candidate for further pharmacological exploration.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular Weight
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylateC₉H₁₄O₄172.18 g/mol
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC₁₀H₁₆O₄200.23 g/mol
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC₁₁H₁₈O₄200.23 g/mol

The comparison highlights how the structural variations among these compounds influence their biological activities and potential applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-10(2)7-11(5-6-14-10)8(15-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

CZLRAQDQTFAQFV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CCO1)C(O2)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.